molecular formula C23H29NO7 B1671303 Esreboxetine succinate CAS No. 635724-55-9

Esreboxetine succinate

Cat. No.: B1671303
CAS No.: 635724-55-9
M. Wt: 431.5 g/mol
InChI Key: YXZTUOWIYOESGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esreboxetine succinate (CAS No. 635724-55-9) is the succinate salt form of esreboxetine, a selective norepinephrine reuptake inhibitor (SNRI). Chemically, it is the (+)-(S,S)-enantiomer of reboxetine, which distinguishes it from the racemic reboxetine mixture . Its molecular formula is C₂₃H₂₉NO₇, and it is structurally characterized by a morpholine ring substituted with a (2-ethoxyphenoxy)phenylmethyl group .

Clinically, it has been investigated for fibromyalgia based on positive Phase 3 and Phase 2 trials conducted by Pfizer, which demonstrated efficacy in reducing pain and improving function . Axsome Therapeutics licensed exclusive U.S. rights to develop it under the name AXS-14, positioning it as a late-stage candidate for fibromyalgia and other indications .

Properties

IUPAC Name

butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZTUOWIYOESGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979793
Record name Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635724-55-9
Record name Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Esreboxetine succinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fibromyalgia Treatment

Esreboxetine succinate has been evaluated in multiple clinical trials for its efficacy in treating fibromyalgia. Notable findings include:

  • Efficacy : In an 8-week randomized controlled trial, esreboxetine significantly reduced pain scores compared to placebo (mean change from baseline: -1.55 vs. -0.99; P = 0.006) and improved overall fibromyalgia impact scores .
  • Safety Profile : The compound was generally well tolerated, with common adverse events including constipation (17.2%), insomnia (15.7%), and dry mouth (15.7%) reported more frequently than in the placebo group .

Neuropathic Pain Management

Esreboxetine is being investigated for its potential to alleviate neuropathic pain. Its selective action on norepinephrine reuptake may provide benefits similar to those seen with other norepinephrine reuptake inhibitors used in pain management .

Cognitive Function Improvement

Recent studies have explored esreboxetine's role in improving cognitive function among patients with fibromyalgia and chronic fatigue syndrome. The compound has shown promise in enhancing executive function and overall cognitive performance through its norepinephrine modulation .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of esreboxetine:

  • Fibromyalgia Study : A multicenter trial involving 267 patients demonstrated significant improvements in pain scores and quality of life measures over an 8-week period .
  • Cognitive Function Study : A randomized double-blind study assessed cognitive improvements in fibromyalgia patients receiving esreboxetine compared to placebo, showing statistically significant enhancements in cognitive assessments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Esreboxetine Succinate vs. Reboxetine

Reboxetine, the racemic mixture of (R,R)- and (S,S)-enantiomers, is primarily used for major depressive disorder (MDD). Key differences include:

Property This compound Reboxetine
Enantiomeric Form (+)-(S,S)-enantiomer (pure) Racemic mixture (R,R + S,S)
Selectivity for NET Higher selectivity due to enantiopurity Moderate selectivity
Clinical Indications Fibromyalgia (Phase 3 success) Major depressive disorder (MDD)
Side Effect Profile Potentially fewer side effects (e.g., insomnia, dry mouth) due to selectivity Higher incidence of anticholinergic effects

Mechanistic Insight : Esreboxetine’s enantiopurity enhances NET binding efficiency, reducing interactions with off-target receptors like muscarinic acetylcholine receptors, which are implicated in adverse effects of racemic reboxetine .

This compound vs. Other SNRIs

  • Succinate Salt : Improves solubility and bioavailability compared to freebase forms, a feature shared with drugs like metoprolol succinate (a beta-blocker) .
  • Selectivity : Unlike dual SNRIs (e.g., duloxetine), esreboxetine’s pure NET inhibition may benefit fibromyalgia patients without serotonin-related side effects (e.g., nausea) .

This compound vs. Succinate-Metabolizing Inhibitors

Compounds like malonate (a succinate dehydrogenase inhibitor) and dimethyl malonate are studied in ischemia-reperfusion injury for reducing ROS production . However, esreboxetine’s succinate moiety serves a distinct purpose:

  • Functional Role : The succinate in esreboxetine is a counterion for stabilization, unlike malonate’s role in blocking mitochondrial Complex II .
  • Therapeutic Target: Esreboxetine modulates norepinephrine reuptake in the CNS, whereas malonate derivatives target cardiac mitochondrial pathways .

Research Findings and Clinical Implications

  • Fibromyalgia Trials : In Pfizer’s Phase 3 trial, this compound significantly improved pain scores and physical function, with a safety profile superior to reboxetine .
  • Mitochondrial Studies : Although unrelated to its primary mechanism, succinate’s role in ROS production (e.g., in cardiac ischemia) highlights the importance of drug formulation and metabolic pathways in therapeutic design .

Q & A

Q. What experimental models are optimal for initial pharmacological characterization of Esreboxetine succinate?

To assess norepinephrine reuptake inhibition, use in vitro radioligand binding assays (e.g., tritiated norepinephrine displacement) and selectivity profiling against related transporters (e.g., serotonin, dopamine). In vivo behavioral models (e.g., forced swim test for antidepressant efficacy or neuropathic pain models) should validate therapeutic potential. Ensure dose standardization and control groups to isolate compound-specific effects .

Q. How should researchers design dose-response studies to determine this compound’s therapeutic range?

Employ a factorial design with 3–5 dose levels, administered across standardized timeframes. Measure outcomes (e.g., plasma concentration, behavioral endpoints) using ANOVA to identify statistically significant thresholds. Include positive controls (e.g., known reuptake inhibitors) and account for inter-species variability in metabolism .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

Follow ICH guidelines for purity assessment (HPLC, mass spectrometry) and crystallinity (XRD). For novel formulations, provide detailed synthetic protocols, including solvent ratios, temperature, and purification steps. Cross-validate results with independent labs and publish raw data in supplementary materials .

Q. How can researchers validate this compound’s target engagement in preclinical models?

Use microdialysis to measure extracellular norepinephrine levels in target brain regions (e.g., prefrontal cortex). Pair with receptor occupancy studies (PET imaging) to correlate pharmacokinetics with pharmacodynamics. Report confidence intervals for dose-dependent effects .

Q. What are best practices for assessing this compound’s safety profile in early-phase trials?

Conduct tiered toxicology studies: acute (single-dose) and subchronic (28-day) trials in rodents, monitoring hematological, hepatic, and renal parameters. Use NOAEL (no observed adverse effect level) to establish safe dosing ranges for clinical translation .

Advanced Research Questions

Q. How can factorial designs optimize this compound’s formulation parameters (e.g., bioavailability, stability)?

Apply a 3³ full factorial design to test variables like pH, excipient ratios, and storage conditions. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example:

FactorLevelsResponse Variable
pH4.0, 5.5, 7.0Bioavailability (%)
Excipient ratio1:1, 1:2, 1:3Degradation rate (k)
Temperature4°C, 25°C, 40°CSolubility (mg/mL)
Cite ANOVA results to prioritize significant factors (p < 0.05) .

Q. What statistical approaches resolve contradictions in this compound’s clinical trial data?

Perform meta-analyses with random-effects models to account for heterogeneity. Stratify by population subgroups (e.g., age, comorbidities) and conduct sensitivity analyses to identify confounding variables. Report I² statistics to quantify inconsistency across studies .

Q. How can researchers address variability in pharmacokinetic data across preclinical species?

Use allometric scaling to extrapolate human-equivalent doses, incorporating species-specific metabolic rates (e.g., cytochrome P450 activity). Validate with physiologically based pharmacokinetic (PBPK) modeling and cross-species plasma protein binding assays .

Q. What strategies validate this compound’s long-term efficacy in neurodegenerative models?

Implement longitudinal studies with repeated-measures ANOVA to track outcomes (e.g., cognitive function, biomarker levels). Include washout periods to distinguish drug effects from natural recovery. Use blinded histopathological assessments to reduce bias .

Q. How do researchers differentiate this compound’s mechanism from off-target effects in complex systems?

Combine CRISPR/Cas9 gene editing (e.g., knockout norepinephrine transporters) with in situ hybridization to map neuronal activation. Validate specificity using competitive antagonists and RNA-seq to identify unintended pathway modulation .

Methodological Considerations

  • Data Integrity : Archive raw datasets (e.g., HPLC chromatograms, behavioral videos) in repositories like Figshare or Zenodo for peer validation .
  • Reproducibility : Publish step-by-step protocols on platforms like Protocols.io , emphasizing critical steps (e.g., compound handling to prevent oxidation) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esreboxetine succinate
Reactant of Route 2
Esreboxetine succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.